1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Overview
Description
1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole is a benzimidazole derivative, characterized by the presence of an ethyl group at the first position and a 4-methylphenoxy methyl group at the second position of the benzimidazole ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve multi-step synthesis processes, including purification and crystallization steps to achieve high purity .
Chemical Reactions Analysis
1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits significant biological activity, including antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications in the treatment of infections and certain types of cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole is unique among benzimidazole derivatives due to its specific substitution pattern. Similar compounds include:
- 1-Ethyl-2-[(4-methoxyphenoxy)methyl]benzimidazole
- 1-Ethyl-2-[(4-chlorophenoxy)methyl]benzimidazole
- 1-Ethyl-2-[(4-fluorophenoxy)methyl]benzimidazole
These compounds share the benzimidazole core structure but differ in the substituents attached to the phenoxy group, which can influence their chemical and biological properties .
Properties
IUPAC Name |
1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXDQANPSGHGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322345 | |
Record name | 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804773 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433328-82-6 | |
Record name | 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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